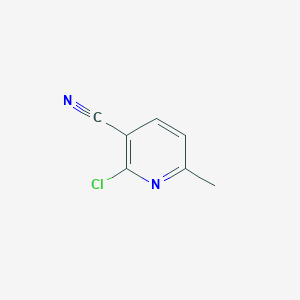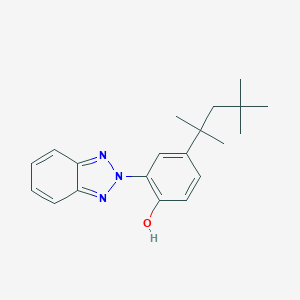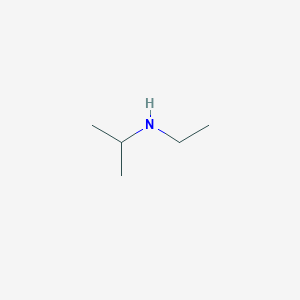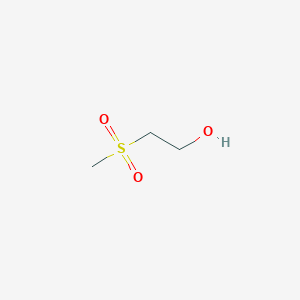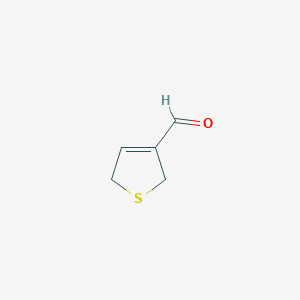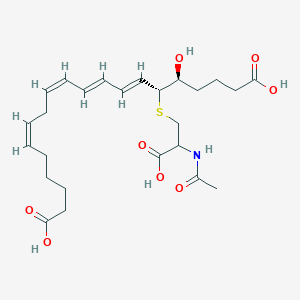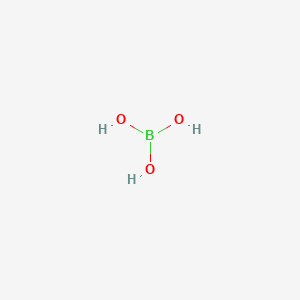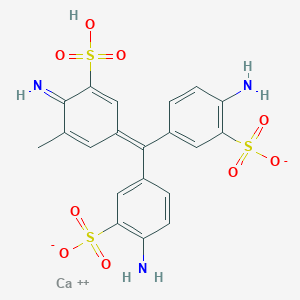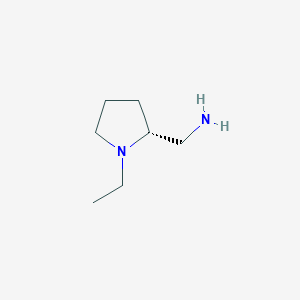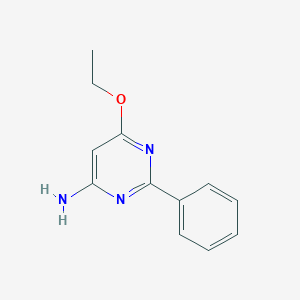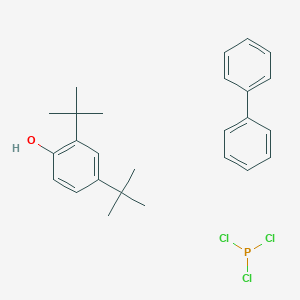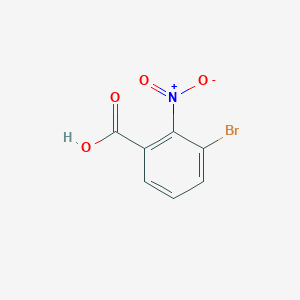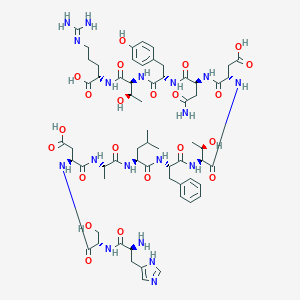
Vasoactive intestinal peptide (1-12)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vasoactive intestinal peptide (1-12), also known as VIP, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. VIP is composed of 28 amino acids, with the first 12 amino acids forming the biologically active fragment. VIP is involved in a variety of physiological processes, including regulation of circadian rhythms, immune function, and gastrointestinal motility. In recent years, VIP has gained attention as a potential therapeutic target for a range of diseases, including cancer, inflammatory bowel disease, and neurodegenerative disorders.
作用機序
Vasoactive intestinal peptide (1-12) exerts its effects by binding to a specific G protein-coupled receptor, VPAC1, which is expressed on a variety of cell types throughout the body. Activation of VPAC1 leads to the activation of a number of intracellular signaling pathways, including the cyclic AMP and phosphoinositide pathways. These signaling pathways mediate the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
生化学的および生理学的効果
Vasoactive intestinal peptide (1-12) has a wide range of biochemical and physiological effects, including regulation of circadian rhythms, immune function, and gastrointestinal motility. Vasoactive intestinal peptide (1-12) has also been shown to have a potent vasodilatory effect, which makes it a potential therapeutic target for the treatment of cardiovascular disease.
実験室実験の利点と制限
One advantage of Vasoactive intestinal peptide (1-12) is its specificity for the VPAC1 receptor, which allows for the selective activation of intracellular signaling pathways. However, Vasoactive intestinal peptide (1-12) can be difficult to work with in the laboratory due to its rapid degradation by proteases and its tendency to form aggregates.
将来の方向性
There are a number of potential future directions for research on Vasoactive intestinal peptide (1-12). One area of interest is the development of Vasoactive intestinal peptide (1-12)-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is the development of new methods for the delivery of Vasoactive intestinal peptide (1-12), which could improve its bioavailability and therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the diverse effects of Vasoactive intestinal peptide (1-12) on cellular function.
合成法
Vasoactive intestinal peptide (1-12) is synthesized from a larger precursor peptide, preproVasoactive intestinal peptide (1-12), which is cleaved by a series of proteolytic enzymes to produce the mature peptide. The synthesis of Vasoactive intestinal peptide (1-12) is regulated by a variety of factors, including neurotransmitters, hormones, and cytokines.
科学的研究の応用
Vasoactive intestinal peptide (1-12) has been the subject of extensive scientific research, with studies investigating its role in a variety of physiological processes. One area of research has focused on the role of Vasoactive intestinal peptide (1-12) in the regulation of circadian rhythms. Vasoactive intestinal peptide (1-12) is produced by a subset of neurons in the suprachiasmatic nucleus of the hypothalamus, which is the master clock that regulates the body's circadian rhythms. Studies have shown that Vasoactive intestinal peptide (1-12) plays a critical role in the synchronization of circadian rhythms throughout the body.
Another area of research has investigated the role of Vasoactive intestinal peptide (1-12) in immune function. Vasoactive intestinal peptide (1-12) has been shown to have potent anti-inflammatory effects, and studies have demonstrated its ability to regulate the activity of immune cells such as T cells and macrophages. Vasoactive intestinal peptide (1-12) has also been shown to have a protective effect on neurons, with studies suggesting that it may play a role in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
112160-96-0 |
|---|---|
製品名 |
Vasoactive intestinal peptide (1-12) |
分子式 |
C62H90N18O22 |
分子量 |
1439.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H90N18O22/c1-28(2)18-38(72-50(90)29(3)70-52(92)42(23-46(86)87)76-58(98)44(26-81)78-51(91)36(63)21-34-25-67-27-69-34)53(93)73-39(19-32-10-7-6-8-11-32)56(96)80-49(31(5)83)60(100)77-43(24-47(88)89)55(95)75-41(22-45(64)85)54(94)74-40(20-33-13-15-35(84)16-14-33)57(97)79-48(30(4)82)59(99)71-37(61(101)102)12-9-17-68-62(65)66/h6-8,10-11,13-16,25,27-31,36-44,48-49,81-84H,9,12,17-24,26,63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,92)(H,71,99)(H,72,90)(H,73,93)(H,74,94)(H,75,95)(H,76,98)(H,77,100)(H,78,91)(H,79,97)(H,80,96)(H,86,87)(H,88,89)(H,101,102)(H4,65,66,68)/t29-,30+,31+,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChIキー |
SRYFTJDITQLOGY-GBGZRFFXSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N |
その他のCAS番号 |
112160-96-0 |
配列 |
HSDALFTDNYTR |
同義語 |
vasoactive intestinal peptide (1-12) VIP (1-12) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
